molecular formula C5H5IN2S B072567 4-Iodo-2-(methylthio)pyrimidine CAS No. 1122-74-3

4-Iodo-2-(methylthio)pyrimidine

Cat. No. B072567
CAS RN: 1122-74-3
M. Wt: 252.08 g/mol
InChI Key: SECBGKYJKCNDID-UHFFFAOYSA-N
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Patent
US07812022B2

Procedure details

4-Chloro-2-methylthiopyrimidine (40 g, 249 mmol) is added to Hydroiodic acid (57% in water, 200 mL). The suspension is vigorously stirred in the absence of light for 72 h at rt. A bright yellow solid formed which is collected by filtration. The solid is added to saturated aqueous NaHCO3 (500 mL) and stirred for 2 min. CHCl3 (600 mL) is added and the solid dissolved. The aqueous layer is extracted 2 times with CHCl3 (350, then 300 mL) and the organic extracts combined, washed with water (100 mL), dried over MgSO4 and filtered. The organic solvent is removed in vacuo to give colorless oil. Addition of n-hexane and removal of solvent again produced the title compound as a white solid (57.9 g, 230 mmol, 92%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1.[IH:10]>CCCCCC>[I:10][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=NC(=NC=C1)SC
Name
Quantity
200 mL
Type
reactant
Smiles
I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is vigorously stirred in the absence of light for 72 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A bright yellow solid formed which
FILTRATION
Type
FILTRATION
Details
is collected by filtration
ADDITION
Type
ADDITION
Details
The solid is added to saturated aqueous NaHCO3 (500 mL)
STIRRING
Type
STIRRING
Details
stirred for 2 min
Duration
2 min
ADDITION
Type
ADDITION
Details
CHCl3 (600 mL) is added
DISSOLUTION
Type
DISSOLUTION
Details
the solid dissolved
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted 2 times with CHCl3 (350
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The organic solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give colorless oil

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
IC1=NC(=NC=C1)SC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 230 mmol
AMOUNT: MASS 57.9 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.